molecular formula C18H14N2O6 B1251017 Melanocin C

Melanocin C

Cat. No. B1251017
M. Wt: 354.3 g/mol
InChI Key: JIBJFCGHEWXKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanocin C is a natural product found in Penicillium miczynskii with data available.

Scientific Research Applications

Melanocin C as a Melanin Synthesis Inhibitor

Melanocins, including Melanocin C, have been identified as potent inhibitors of melanin synthesis. Melanocin A, a closely related compound, significantly inhibits mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells. Although Melanocin C does not exhibit similar inhibitory activity, its structural relationship with Melanocin A suggests potential in related research applications (Kim et al., 2003).

Physico-Chemical Properties and Structure Elucidation

Further research into Melanocin C involved the elucidation of its structure and physico-chemical properties. This study isolated Melanocin C from Eupenicillium shearii and established its structure through spectroscopic methods, identifying it as a formamide compound (Kim et al., 2003).

properties

Product Name

Melanocin C

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-3-formamido-6,7-dihydroxynaphthalen-2-yl]formamide

InChI

InChI=1S/C18H14N2O6/c21-7-19-12-3-10-5-15(25)16(26)6-11(10)17(18(12)20-8-22)9-1-2-13(23)14(24)4-9/h1-8,23-26H,(H,19,21)(H,20,22)

InChI Key

JIBJFCGHEWXKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=CC3=CC(=C2NC=O)NC=O)O)O)O)O

synonyms

melanocin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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